4-Ethynyl-2-isobutoxy-1-methylbenzene
Description
4-Ethynyl-2-isobutoxy-1-methylbenzene is an aromatic compound with a benzene ring substituted at the 1-, 2-, and 4-positions by methyl, isobutoxy, and ethynyl groups, respectively. The ethynyl group (sp-hybridized carbon) confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The isobutoxy group enhances lipophilicity, influencing solubility in nonpolar solvents, while the methyl group contributes to steric effects.
Properties
IUPAC Name |
4-ethynyl-1-methyl-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-12-7-6-11(4)13(8-12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCWZEPWSPAZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-isobutoxy-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-isobutoxy-1-methylbenzene and ethynyl magnesium bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed coupling reaction known as the Sonogashira coupling. The reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 4-Ethynyl-2-isobutoxy-1-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-isobutoxy-1-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-Ethynyl-2-isobutoxy-1-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-isobutoxy-1-methylbenzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethynyl-2-isobutoxy-1-methylbenzene with structurally related aromatic ethers and alkynes, emphasizing substituent effects on physicochemical properties and reactivity.
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
†Derived from structural formula and CAS data .
Key Findings:
Reactivity: The ethynyl group in 4-Ethynyl-2-isobutoxy-1-methylbenzene enables click chemistry applications, unlike 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which lacks an alkyne moiety .
Solubility: The branched isobutoxy group in 4-Ethynyl-2-isobutoxy-1-methylbenzene enhances lipophilicity (logP ~3.5*), favoring organic solvents. In contrast, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol’s terminal hydroxyl group improves aqueous solubility (logP ~2.8†) .
The tetramethylbutyl group in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol increases steric bulk, reducing reactivity in crowded environments .
Limitations and Contradictions in Available Data
- Direct comparative studies between 4-Ethynyl-2-isobutoxy-1-methylbenzene and its analogs are scarce, necessitating extrapolation from structural analogs.
- The provided evidence focuses on a dissimilar compound, highlighting the need for targeted experimental data on the target molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
